molecular formula C11H10N2O2 B2408741 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1031605-84-1

1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2408741
CAS No.: 1031605-84-1
M. Wt: 202.213
InChI Key: MOQCLSFEKCRBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazine derivative . The reaction conditions often include refluxing in ethanol with a catalytic amount of hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione
  • 4-Methylpropiophenone
  • 1-(4-Methylphenyl)-1-propanol

Comparison: this compound is unique due to its pyrazine ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methylphenyl)-1H-pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQCLSFEKCRBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CNC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.